Glyoxylic acid

Description

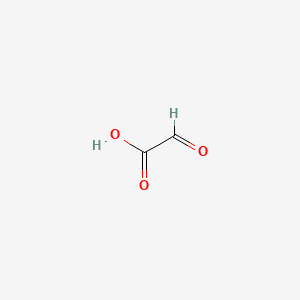

Glyoxylic acid is a 2-oxo monocarboxylic acid that is acetic acid bearing an oxo group at the alpha carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 2-oxo monocarboxylic acid and an aldehydic acid. It is a conjugate acid of a glyoxylate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

oxaldehydic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLFWLYXYJOTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt) | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021594 | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline] | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg] | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization. | |

CAS No. |

298-12-4, 563-96-2 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ39C92HH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxoacetic Acid: Chemical Properties and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Oxoacetic acid, also known as glyoxylic acid, is a C2 α-keto acid of significant interest in both biological and industrial chemistry. As a key metabolic intermediate in various organisms, it plays a crucial role in pathways such as the glyoxylate (B1226380) cycle and human amino acid metabolism. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, makes it a highly versatile C2 building block for organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of 2-oxoacetic acid, its diverse applications in the pharmaceutical, cosmetic, and agrochemical industries, and its central role in key metabolic pathways. Detailed experimental protocols for its synthesis, purification, and use in common synthetic and analytical procedures are also presented.

Chemical and Physical Properties

2-Oxoacetic acid (C₂H₂O₃) is the simplest α-keto acid. It is a colorless solid that is highly soluble in water, where it exists predominantly as the geminal diol hydrate (B1144303) (dihydroxyacetic acid).[1] This hydration is a key feature of its chemistry. The compound is typically supplied as a 50% aqueous solution, which appears as a colorless to light yellow liquid.[1]

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Oxoacetic acid | [1] |

| Other Names | This compound, Glyoxalic acid, Formylformic acid | [1] |

| CAS Number | 298-12-4 (Anhydrous) | [1] |

| 563-96-2 (Monohydrate) | ||

| Molecular Formula | C₂H₂O₃ | [1] |

| Molecular Weight | 74.04 g/mol (Anhydrous) | [1] |

| 92.05 g/mol (Monohydrate) | [2] | |

| Appearance | Colorless solid (Anhydrous/Monohydrate) | [1] |

| Colorless to straw yellow liquid (50% aq. solution) | [1] |

Physicochemical Data

Quantitative physicochemical data for 2-oxoacetic acid is summarized below. Note that values can vary depending on the form (anhydrous vs. monohydrate) and experimental conditions.

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | 49-52 °C (Monohydrate) | ||

| 80 °C (Anhydrous) | [1] | ||

| Boiling Point | 111 °C | [1] | |

| Density | 1.33 g/mL | at 20 °C | |

| pKa | 3.18 - 3.32 | at 25 °C | [1] |

| Solubility | Very soluble in water; miscible with ethanol. | Slightly soluble in ether and benzene; insoluble in esters. | [1] |

| Vapor Pressure | 1.06 mmHg | at 25 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-oxoacetic acid. In aqueous solutions (like D₂O for NMR), it primarily exists as its hydrate.

| Spectroscopy | Peak / Shift | Assignment / Interpretation | Source(s) |

| ¹H NMR | ~5.06 ppm (s, 1H) | Methine proton of the diol hydrate [HC(OH)₂COOH] in D₂O at pH 7.4. | [3] |

| ¹³C NMR | ~179.5 ppm | Carboxyl carbon (-C OOH) in D₂O at pH 7.4. | [3] |

| ~90.8 ppm | Methine carbon of the diol hydrate [-C H(OH)₂-] in D₂O at pH 7.4. | [3] | |

| FT-IR (cm⁻¹) | ~3300-2500 | O-H stretch (broad, carboxylic acid dimer). | [4][5] |

| ~1742 | C=O stretch (aldehyde carbonyl, gas-phase). | [4] | |

| ~1710 | C=O stretch (carboxylic acid). | [4][5] | |

| ~1208 | C-O stretch. | [4] |

Biological Role and Metabolic Pathways

2-Oxoacetic acid is a central intermediate in the metabolism of a wide range of organisms.

The Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle serves as an anabolic pathway to convert acetyl-CoA, derived from the breakdown of fatty acids, into carbohydrates.[6] This cycle is crucial for these organisms as it bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, enabling a net synthesis of carbohydrates from fat.[6][7] The two key enzymes unique to this pathway are isocitrate lyase and malate (B86768) synthase.[7]

Glyoxylate Metabolism in Humans

In humans, glyoxylate is a key metabolic intermediate whose concentration must be tightly regulated. It is produced in mitochondria from the catabolism of hydroxyproline (B1673980) and in peroxisomes from the oxidation of glycolate.[1][4] Its detoxification is critical, as its oxidation to oxalate (B1200264) can lead to hyperoxaluria and the formation of calcium oxalate kidney stones.[8] The liver is the primary site for glyoxylate metabolism, involving enzymes in multiple cellular compartments.[9]

-

Peroxisomes: Alanine-glyoxylate aminotransferase (AGT) detoxifies glyoxylate by converting it to glycine.[8]

-

Mitochondria: A mitochondrial AGT (AGT2) also converts glyoxylate to glycine.[4]

-

Cytosol/Mitochondria: Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) reduces glyoxylate to glycolate.[10]

-

Cytosol: Lactate dehydrogenase (LDH) can oxidize glyoxylate to the toxic end-product oxalate.[4][8]

Defects in the genes encoding AGT (Primary Hyperoxaluria Type 1), GRHPR (Type 2), or HOGA1 (Type 3) lead to an accumulation of glyoxylate and subsequent overproduction of oxalate.[2][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000471 this compound at BMRB [bmrb.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Frequencies and assignments of the main peaks identified in the analysis of FTIR spectra. - Public Library of Science - Figshare [plos.figshare.com]

- 6. US8754255B2 - Process of preparation of this compound aqueous solution - Google Patents [patents.google.com]

- 7. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 8. medicalstudyzone.com [medicalstudyzone.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

Glyoxylic Acid: A Versatile C2 Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylic acid (oxoacetic acid) is an organic compound that, along with acetic acid, glycolic acid, and oxalic acid, is one of the C2 carboxylic acids.[1][2] Possessing both an aldehyde and a carboxylic acid functional group, it exhibits remarkable reactivity, making it an indispensable precursor for numerous complex organic syntheses.[3][4] In aqueous solutions, the aldehyde group rapidly converts to a stable geminal diol (monohydrate), which is its common commercial form.[1][5] This unique bifunctionality allows this compound to serve as a versatile C2 synthon, participating in a wide array of chemical transformations. Its applications span the pharmaceutical, agrochemical, cosmetic, and fine chemical industries, where it is a key intermediate for synthesizing active pharmaceutical ingredients (APIs), crop protection agents, fragrances, and polymers.[3][6][7]

This guide provides a comprehensive overview of the core applications of this compound as a C2 building block in organic synthesis, with a focus on key reactions, experimental protocols, and quantitative data to support its utility for researchers and professionals in drug development and chemical synthesis.

Key Transformations Involving this compound

This compound's dual functionality makes it an ideal substrate for a variety of powerful synthetic reactions, particularly multicomponent reactions (MCRs), Friedel-Crafts reactions, and cycloadditions.

Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating substantially all of the atoms of the reactants.[8] this compound is a prominent carbonyl component in several named MCRs.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (here, this compound), and an organoboronic acid to form substituted amines, particularly α-amino acids.[9] This reaction is highly attractive for its operational simplicity, tolerance to various functional groups, and ability to be performed under mild, often catalyst-free, conditions.[10][11]

Caption: General workflow of the Petasis Borono-Mannich (PBM) reaction.

Quantitative Data for Petasis Reactions

| Amine Component | Boronic Acid Component | Conditions | Yield | Diastereoselectivity (dr) | Reference |

| Chiral tert-butylsulfinamide | Substituted (E)-styrylboronic acids | CH₂Cl₂, 0.33 M | 90-99% | Good to High | [10] |

| (S)-2-methylpropane-2-sulfinamide | Vinylboronic acids | InBr₃ promotion | Good | High | [10] |

| Secondary amines | Allenyl pinacolboronate | Not specified | Good | N/A (forms α-allenyl α-amino acids) | [10] |

| Primary aliphatic amines | Allenyl pinacolboronate | Not specified | Good | N/A (forms α-propargyl α-amino acids) | [10] |

| 2-Aminothiophene derivative | Phenylboronic acid | Dichloromethane (B109758) | 24% (low conversion) | N/A | [11] |

Experimental Protocol: Asymmetric Petasis Reaction for β,γ-Unsaturated α-Amino Acids [10]

This protocol describes the synthesis of β,γ-unsaturated α-amino acids using a chiral sulfinamide auxiliary to induce asymmetry.

-

Reaction Setup: To a solution of this compound monohydrate (1.0 equiv.) and (S)-2-methylpropane-2-sulfinamide (1.0 equiv.) in dichloromethane (CH₂Cl₂) is added the corresponding vinylboronic acid (1.2 equiv.).

-

Promotion: InBr₃ (10 mol%) is added to the mixture to promote the reaction.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched β,γ-unsaturated α-amino acid derivative.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is the first-discovered isocyanide-based MCR, occurring between a carboxylic acid, a carbonyl compound, and an isocyanide.[12] When this compound is used, it fulfills the roles of both the carboxylic acid and the carbonyl component (in its aldehyde form), though typically an external carboxylic acid is also used. The reaction provides a straightforward route to α-acyloxy amides.[13][14]

Caption: General mechanism of the Passerini three-component reaction.

Quantitative Data for Passerini Reactions

| Aldehyde | Isocyanide | Carboxylic Acid | Conditions | Yield | Reference |

| 4-Nitrobenzaldehyde (B150856) | tert-Butyl isocyanide | Masticadienonic acid | DCM, 0.5 M | 25-79% (scoped) | [8] |

| This compound hemiacetal | Cyclohexyl isocyanide | Unidentified | Not specified | "Appropriate yield" | [15] |

Experimental Protocol: Passerini Reaction with a Triterpenoid Acid [8]

-

Reaction Setup: In a vial, masticadienonic acid (0.22 mmol, 1.0 equiv.), 4-nitrobenzaldehyde (0.24 mmol, 1.1 equiv.), and tert-butyl isocyanide (0.26 mmol, 1.2 equiv.) are dissolved in dichloromethane (DCM) to a concentration of 0.5 M.

-

Reaction Conditions: The mixture is stirred at room temperature for 24 hours. Reaction progress is monitored by TLC.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate (B1210297) gradient) to yield the pure α-acyloxycarboxamide product.

Friedel-Crafts Reaction

This compound readily participates in electrophilic aromatic substitution reactions with electron-rich arenes, a classic Friedel-Crafts type reaction.[1] This provides a direct route to aryl-substituted α-hydroxy acids (mandelic acid derivatives), which are valuable precursors for pharmaceuticals.[1]

Caption: Synthesis of drug precursors via Friedel-Crafts reaction.

This reaction is fundamental to the synthesis of several important drugs. For example, the reaction of this compound with:

-

Phenol yields 4-hydroxymandelic acid, a precursor to the antibiotic amoxicillin and the beta-blocker atenolol .[1]

-

Guaiacol , followed by oxidation and decarboxylation, provides a route to vanillin .[1][6]

Quantitative Data for Enantioselective Friedel-Crafts Reactions

| Aromatic Substrate | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| N,N-dimethylaniline | tert-Butyl bisoxazoline-Cu(II) | Not specified | up to 95% | up to 94% | [16] |

| Cyclic aromatic amines | tert-Butyl bisoxazoline-Cu(II) | Not specified | up to 91% | up to 93% | [16] |

| 2-Substituted furans | Chiral bisoxazoline-Cu(II) | Not specified | Good | up to 89% | [16] |

Decarboxylative Coupling Reactions

In recent years, this compound has been employed as a unique C1 formylation synthon through decarboxylative cross-coupling reactions.[17] These reactions offer a powerful way to introduce a formyl group (-CHO) onto various substrates, avoiding the use of more hazardous or sensitive formylating agents.

Caption: General scheme for decarboxylative formylation using this compound.

Quantitative Data for Decarboxylative Formylation

| Substrate | Catalyst/Conditions | Yield | Reference |

| Imidazopyridines | K₂S₂O₈ (oxidant), metal-free | 68-85% | [17] |

| Indoles | (NH₄)₂S₂O₈, metal-free | Moderate to Good | [17] |

| Amines (N-formylation) | H₂O₂, metal-free, base-free | up to 97% | [18] |

| Secondary amines and alkynes (for propargylamines) | Metal-free, 95 °C | Moderate to Good | [19] |

Experimental Protocol: Decarboxylative N-Formylation of Amines [18]

-

Reaction Setup: To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., water), this compound (1.2 equiv.) is added.

-

Oxidant Addition: Hydrogen peroxide (H₂O₂, 2.0 equiv.) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature under metal-free and base-free conditions. Progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude formamide (B127407) product can be purified by column chromatography if necessary.

Heterocycle Synthesis

Derivatives of this compound are valuable starting materials for the synthesis of heterocycles, which are core scaffolds in medicinal chemistry.[20] For example, this compound oxime derivatives can be used to generate nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form isoxazoles and isoxazolines, respectively.

Caption: Experimental workflow for the synthesis of isoxazoles.[20]

Experimental Protocol: Synthesis of 3-Ethoxycarbonyl-5-Substituted Isoxazoles [20]

This one-pot protocol utilizes a 1,3-dipolar cycloaddition of an in situ generated nitrile oxide.

-

Reaction Setup: In a round-bottom flask, combine ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv.), the desired terminal alkyne (1.1 equiv.), and sodium carbonate (Na₂CO₃) (1.5 equiv.) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: Monitor the consumption of the starting oxime by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water (approx. 20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure isoxazole.

Conclusion

This compound is a powerful and versatile C2 building block in organic synthesis.[3] Its dual aldehyde and carboxylic acid functionality allows it to participate in a diverse range of transformations, including powerful multicomponent reactions like the Petasis and Passerini reactions, classic electrophilic substitutions such as the Friedel-Crafts reaction, and modern decarboxylative couplings.[1][10][13][17] The ability to readily form chiral α-amino acids, mandelic acid derivatives, and various heterocyclic systems underscores its importance, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[3][21] As green chemistry principles become more critical, the use of this simple, effective, and often naturally occurring C2 unit will undoubtedly continue to expand, driving innovation in both academic research and industrial drug development.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Aqueous organocatalyzed aldol reaction of this compound for the enantioselective synthesis of α-hydroxy-γ-keto acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. elchemy.com [elchemy.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Petasis reaction - Wikipedia [en.wikipedia.org]

- 10. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Passerini reaction - Wikipedia [en.wikipedia.org]

- 14. Passerini Reaction [organic-chemistry.org]

- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

- 18. Decarboxylative N-Formylation of Amines with this compound Promoted by H2O2 [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Exploring this compound A Versatile Solution Across Industries. by International Chemical Supplier and Stockist in India [multichemindia.com]

An In-depth Technical Guide to the Synthesis and Applications of Glyoxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Glyoxylic acid, a highly reactive organic compound featuring both an aldehyde and a carboxylic acid functional group, serves as a pivotal C2 building block in modern organic synthesis. Its versatility allows for the construction of a wide array of derivatives with significant applications across the pharmaceutical, agrochemical, flavor and fragrance, and fine chemical industries. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and its key derivatives, detailed experimental protocols for their preparation, and a summary of their major industrial applications.

Synthesis of this compound

The industrial production of this compound is primarily achieved through three main routes: the ozonolysis of maleic acid, the oxidation of glyoxal (B1671930), and the electrochemical reduction of oxalic acid. The choice of method often depends on factors such as raw material availability, energy costs, and desired product purity.

Ozonolysis of Maleic Acid/Anhydride (B1165640)

Ozonolysis of maleic acid or its anhydride is a high-yield method for producing this compound. The reaction proceeds by the cleavage of the carbon-carbon double bond in maleic acid by ozone, followed by a workup procedure to yield two molecules of this compound.

A common industrial approach involves the ozonolysis of maleic acid in a lower alkanol, such as methanol (B129727), at low temperatures, followed by catalytic hydrogenation of the resulting ozonide. This process can achieve high selectivity and yields.[1]

Experimental Protocol: Ozonolysis of Maleic Anhydride

A method for synthesizing this compound from maleic anhydride involves hydrolysis, ozone oxidation, reduction, and crystallization.[2] In a specific example, maleic anhydride is first hydrolyzed in a mixed solvent of methanol and ethyl acetate. The resulting maleic acid solution is then subjected to ozonolysis at approximately 5°C. After the reaction, the mixture is reduced, and the solvent is removed by vacuum distillation. The final product is obtained by crystallization, with reported yields as high as 98.3% and purity of 98%.[3]

Oxidation of Glyoxal

The oxidation of glyoxal is another major route for this compound synthesis. Various oxidizing agents can be employed, with nitric acid being a common choice in industrial settings. However, controlling the reaction to prevent over-oxidation to oxalic acid is a key challenge.[4]

Catalytic Oxidation with Nano-Gold Catalysts

Recent research has focused on more selective and environmentally benign catalytic systems. For instance, nano-Au/C catalysts have been shown to be effective for the aerobic oxidation of glyoxal to this compound under mild conditions.[5]

Experimental Protocol: Catalytic Oxidation of Glyoxal with Nano-Au/C

In a typical procedure, a nano-Au/C catalyst is suspended in an aqueous solution of glyoxal. The reaction is carried out at 45°C with continuous oxygen sparging, while the pH is maintained between 8.2 and 8.4 by the dropwise addition of a NaOH solution.[5][6] This method offers high conversion rates and selectivity under relatively mild conditions.[5] A study reported a conversion of 98.7% and a selectivity of 79%, resulting in a yield of 78% when using a nitrogen oxide-based catalyst system.[7]

Electrochemical Reduction of Oxalic Acid

The electrochemical reduction of oxalic acid offers a green alternative for this compound production, avoiding harsh oxidizing agents. This process is typically carried out in an electrolytic cell with a cathode material that has a high hydrogen overpotential, such as lead.[8][9]

Experimental Protocol: Electrochemical Reduction of Oxalic Acid

An aqueous solution of oxalic acid is used as the catholyte in an electrolytic cell, often separated from the anolyte by a membrane. The cathode can be made of lead or other specified metals.[8][9] The electrolysis is conducted at a controlled temperature, typically between 0°C and 30°C, to maximize the yield of this compound and minimize the formation of byproducts like glycolic acid.[4][7] Under optimal conditions, chemical yields of over 80% with high selectivity can be achieved.[10] A study demonstrated a tandem electrochemical process where oxalic acid is first reduced to this compound with a Faradaic efficiency of up to 95%, which is then used in a subsequent reaction to synthesize glycine (B1666218).[11]

Quantitative Comparison of Synthesis Methods

The following table summarizes the reported yields for various methods of this compound synthesis.

| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield | Purity | Reference(s) |

| Ozonolysis | Maleic Anhydride | O₃, Methanol/Ethyl Acetate, Reduction | 98.3% | 98% | [3] |

| Ozonolysis | Maleic Acid | O₃, Methanol, Catalytic Hydrogenation | >90% | - | [1] |

| Catalytic Oxidation | Glyoxal | O₂/NOn Catalyst, Lewis Acid | 78% | - | [7] |

| Nitric Acid Oxidation | Glyoxal | HNO₃, Hydrochloric Acid | 82.1% | - | [12] |

| Electrochemical Reduction | Oxalic Acid | Lead Cathode | 86.8% | - | [13] |

| Electrochemical Reduction | Oxalic Acid | Non-crosslinked sulfonated polystyrene membrane | 80.04% | 99.42% selectivity | [10] |

| Enzymatic Oxidation | Glycolic Acid | Glycolate (B3277807) oxidase, Catalase | 99.6% | - | [14] |

Synthesis of Key this compound Derivatives

The dual functionality of this compound makes it a versatile precursor for a wide range of derivatives, including esters, amides, and heterocyclic compounds.

This compound Esters

This compound esters are valuable intermediates in organic synthesis. They can be prepared by the esterification of this compound or through other methods like the oxidative cleavage of tartrate esters.

Experimental Protocol: Synthesis of n-Butyl Glyoxylate (B1226380)

A common laboratory preparation involves the oxidative cleavage of di-n-butyl d-tartrate with lead tetraacetate in benzene. The reaction is typically carried out at a temperature below 30°C. After the reaction is complete, the lead salts are filtered off, and the solvent and acetic acid are removed by distillation. The crude n-butyl glyoxylate is then purified by vacuum distillation, affording yields in the range of 77-87%.[15]

Experimental Protocol: Synthesis of Ethyl Glyoxylate via Ozonolysis

Diethyl fumarate (B1241708) can be subjected to ozone oxidation in an ester solvent like ethyl acetate, followed by hydrogenation. The resulting product is then heated in the presence of an inert solvent to dehydrate the ethyl glyoxylate monohydrate and its multimers, yielding ethyl glyoxylate with a purity of 94% and a yield of 89%.[10]

This compound Amides and Related Nitrogen-Containing Derivatives

The reaction of this compound or its derivatives with amines leads to the formation of amides, imines, and other nitrogen-containing compounds, which are important precursors for many pharmaceuticals.

Allantoin is a diureide of this compound with applications in cosmetics and pharmaceuticals. It can be synthesized by the condensation of this compound and urea (B33335).

Experimental Protocol: Synthesis of Allantoin

One method involves reacting a 50% aqueous solution of this compound (0.1 mol) with urea (0.3 mol) in a microwave reactor in the presence of a catalyst at 90°C for 10 hours. After filtration and recrystallization, allantoin can be obtained with a yield of 89.3%.[16] Another procedure describes heating this compound, urea, and concentrated hydrochloric acid to 80°C with stirring.[17]

p-Hydroxyphenylglycine

p-Hydroxyphenylglycine is a key intermediate in the synthesis of semi-synthetic penicillins like amoxicillin. It is prepared by the reaction of phenol (B47542) with this compound and an ammonia (B1221849) source.

Experimental Protocol: Synthesis of p-Hydroxyphenylglycine

In a one-pot synthesis, phenol, this compound, and sulfamic acid are reacted in an alkane solvent in the presence of a solid phosphoric acid catalyst. The reaction is carried out at 70-100°C with azeotropic removal of water. This method can achieve molar yields of 75-80% with a product purity of 99.5%.[18] Another approach involves the condensation of phenol and this compound to form p-hydroxymandelic acid, which is then subjected to ammonolysis at 115°C to yield p-hydroxyphenylglycine.[19]

Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and thiazoles.

2-Hydroxyquinoxalines

2-Hydroxyquinoxalines are formed by the condensation reaction between an o-phenylenediamine (B120857) and this compound.

Experimental Protocol: Synthesis of 2-Hydroxyquinoxaline (B48720)

To a solution of this compound monohydrate in methanol at 0°C, a solution of the corresponding o-phenylenediamine in methanol is added dropwise. The reaction mixture is stirred at this temperature until the starting material is consumed. The precipitated product is then filtered and washed to give the 2-hydroxyquinoxaline derivative. This method has been reported to produce 7-chloro-2-hydroxyquinoxaline-8-carbonitrile with a yield of 85% and a purity of 98.8%.[20][21] By carefully controlling the reaction conditions, high yields (up to 99.0%) and purities (99.5%) of the desired product can be achieved.[22]

Applications of this compound Derivatives

The diverse structures of this compound derivatives translate into a broad spectrum of applications.

Pharmaceuticals

This compound and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

-

Antibiotics: As mentioned, p-hydroxyphenylglycine derived from this compound is a key building block for semi-synthetic penicillins.[23]

-

Cardiovascular Drugs: It is a precursor for the synthesis of atenolol, a beta-blocker used to treat high blood pressure and other cardiovascular conditions.[23]

-

Antivirals: this compound derivatives are used in the synthesis of various antiviral agents.

-

Other APIs: this compound is also a precursor for vanillin (B372448), which has applications beyond flavoring, including in the pharmaceutical industry.[24]

Agrochemicals

In the agrochemical industry, this compound derivatives are used in the production of:

-

Herbicides: It is a key raw material for the synthesis of glyphosate, a widely used broad-spectrum herbicide.[25]

-

Fungicides: Certain this compound derivatives have been identified as a new class of fungicides effective against Oomycetes.[26]

-

Plant Growth Regulators: These compounds help to optimize plant development and improve crop yields.

Flavors and Fragrances

This compound is a key starting material for the synthesis of several important aroma chemicals.

-

Vanillin and Ethyl Vanillin: The condensation of this compound with guaiacol (B22219) or ethylvanillin is a major industrial route to produce vanillin and ethyl vanillin, respectively.[21][27]

Experimental Protocol: Synthesis of Vanillin

The synthesis involves the condensation of guaiacol with this compound in a weakly alkaline medium at room temperature. The resulting mandelic acid derivative is then oxidized in the presence of a catalyst, followed by acidification and decarboxylation to yield crude vanillin, which is then purified by distillation and recrystallization.[21] A one-pot method where condensation and oxidation occur simultaneously has been developed, reporting a yield of 86.3%.[27]

Personal Care and Cosmetics

-

Allantoin: As previously discussed, allantoin is widely used in cosmetic and personal care products for its soothing and moisturizing properties.[17][22]

-

Hair Care: this compound is used in hair straightening and smoothing treatments as a safer alternative to formaldehyde-based products.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and relationships involving this compound and its derivatives.

Synthetic Routes to this compound

References

- 1. scribd.com [scribd.com]

- 2. wjrr.org [wjrr.org]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Cas 924-44-7,Ethyl glyoxalate | lookchem [lookchem.com]

- 10. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]

- 11. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00016E [pubs.rsc.org]

- 12. US4698441A - Process for producing this compound - Google Patents [patents.google.com]

- 13. EP0221790A1 - Process for the production of this compound by the electrochemical reduction of oxalic acid - Google Patents [patents.google.com]

- 14. CN103351306A - One-pot method of preparing N,N-dimethyl glycinate - Google Patents [patents.google.com]

- 15. science.lpnu.ua [science.lpnu.ua]

- 16. Study on Synthesis Technology of this compound Fine Chemicals | Scientific.Net [scientific.net]

- 17. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 20. EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 21. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]

- 22. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Eureka | Patsnap [eureka.patsnap.com]

- 25. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 26. This compound: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 27. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

Glyoxylic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxylic acid, a simple yet pivotal C2 carboxylic acid, holds a significant position at the crossroads of various metabolic pathways in a wide array of organisms, from microorganisms to plants and animals. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, underpins its reactivity and central role in cellular metabolism. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its multifaceted biological roles, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Natural Occurrence of this compound

This compound is a naturally occurring compound found across all domains of life.[1] Its concentration, however, varies significantly depending on the organism, tissue, and physiological state.

In Plants

In the plant kingdom, this compound is a key intermediate in two fundamental processes: the glyoxylate (B1226380) cycle and photorespiration.[1] It is found in various plant tissues, including young green leaves and unripe fruits.[2]

In Microorganisms

This compound is an essential metabolite in many bacteria, fungi, and protists, primarily through the glyoxylate cycle.[1][3] This pathway is crucial for microorganisms that can utilize two-carbon compounds like acetate (B1210297) as their sole carbon source.[3] For instance, in Saccharomyces cerevisiae (baker's yeast), this compound is involved in the biosynthesis of glycine (B1666218) and serine.

In Animals and Humans

In mammals, this compound is a metabolic intermediate.[1] It is produced through two primary pathways: the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria.[1] In humans, glyoxylate is further metabolized into either glycine or oxalate (B1200264).[1]

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Organism/Tissue | Sample Type | Concentration Range | Analytical Method | Reference(s) |

| Human | Serum (Healthy) | 0.05 - 5.0 µM | HPLC-FL | [4][5] |

| Human | Urine (Healthy) | Not typically detected or in trace amounts | GC-MS, LC-MS | [6] |

| Rat | Liver Slices | Detected | In vitro assay | [7] |

| Rabbit | Liver Slices | Detected | In vitro assay | [7] |

| Pichia naganishii | Culture Medium | Up to 35.3 g/L (as glycolic acid) | HPLC | [8] |

| Rhodotorula sp. | Culture Medium | Up to 25.1 g/L (as glycolic acid) | HPLC | [8] |

| Acidithiobacillus | Culture Exudate | Detected | IC, Colorimetric | [9] |

| Leptospirillum | Culture Exudate | Detected | IC, Colorimetric | [9] |

Note: Quantitative data for endogenous this compound is often challenging to obtain due to its reactive nature and rapid turnover in biological systems. The provided data represents a snapshot from available literature and may vary based on experimental conditions.

Biological Role of this compound

This compound's biological significance stems from its central position in key metabolic pathways.

The Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway that serves as a bypass of the two decarboxylation steps in the tricarboxylic acid (TCA) cycle.[3] This cycle is crucial for plants, bacteria, and fungi, enabling them to synthesize carbohydrates from fatty acids or other two-carbon compounds.[1][3] The key enzymes of this cycle are isocitrate lyase and malate (B86768) synthase. Isocitrate lyase cleaves isocitrate to succinate (B1194679) and glyoxylate. Malate synthase then condenses glyoxylate with acetyl-CoA to form malate, which can then be used for gluconeogenesis.

Photorespiration in Plants

In photosynthetic organisms, this compound is a critical intermediate in the photorespiration pathway, also known as the C2 cycle.[1] This pathway salvages carbon that is lost when RuBisCO fixes oxygen instead of carbon dioxide. Glycolate produced in the chloroplast is transported to the peroxisome, where it is oxidized to glyoxylate.[1] Glyoxylate is then aminated to form glycine.

Human Metabolism and Disease Implications

In humans, glyoxylate metabolism is tightly regulated, as its accumulation can be toxic.[1] It is a key precursor to oxalate, and elevated levels of glyoxylate can lead to hyperoxaluria, a condition characterized by excessive oxalate in the urine, which can result in the formation of kidney stones (nephrolithiasis).[1]

Furthermore, recent studies have implicated elevated glyoxylate levels as a potential early marker for Type II diabetes.[1] this compound, being a reactive aldehyde, can contribute to the formation of advanced glycation end-products (AGEs), which are involved in the complications of diabetes.[1]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological matrices is essential for understanding its metabolic roles. Due to its reactive nature, derivatization is often required for sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method offers high sensitivity and is suitable for complex biological samples like serum.[4][5]

Methodology:

-

Sample Preparation:

-

For serum samples, deproteinization is necessary. Mix 100 µL of serum with 200 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Pre-column Derivatization:

-

To 100 µL of the supernatant (or standard solution), add 100 µL of 2-aminobenzenthiol (2-ABT) solution (2 mg/mL in 0.075 M HCl).[4]

-

Add 100 µL of 0.075 M hydrochloric acid.[4]

-

Vortex the mixture and heat at 90°C for 30 minutes.[4]

-

After cooling to room temperature, filter the solution through a 0.45-µm syringe filter.

-

-

HPLC-FL Analysis:

-

Column: Reversed-phase ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (70:30, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 290 nm and emission at 390 nm.[5]

-

Run Time: Approximately 6 minutes.[5]

-

Spectrophotometric Determination

This colorimetric method is based on the modified Hopkins-Cole reaction and is suitable for samples where this compound is present at higher concentrations.[10][11]

Methodology:

-

Reagent Preparation:

-

Reaction Procedure:

-

In a test tube, mix 0.25 mL of the sample or standard solution with 0.6 mL of 0.016 M tryptophan solution and 2.0 mL of 0.025 M ferric chloride solution.[10]

-

Carefully add 5.0 mL of concentrated sulfuric acid in 1 mL portions over 30 minutes while continuously stirring in a cold water bath to maintain the temperature below 50°C.[10]

-

Allow the reaction to proceed for 10-20 minutes.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored solution at 560 nm using a spectrophotometer.[10]

-

Use a blank sample (containing water instead of the this compound solution) to zero the instrument.

-

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using HPLC-FL.

Conclusion

This compound is a metabolite of profound importance, participating in fundamental biological processes across all kingdoms of life. Its roles in the glyoxylate cycle and photorespiration highlight its significance in carbon metabolism, while its connection to human diseases such as nephrolithiasis and type II diabetes underscores its relevance to drug development and clinical research. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify and study this versatile molecule, paving the way for a deeper understanding of its physiological and pathological roles. Further investigation into the precise regulation of this compound metabolism holds promise for the development of novel therapeutic strategies for a range of metabolic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Simple Spectrophotometric Method for Determination of this compound in Its Synthesis Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A Simple Spectrophotometric Method for Determination of this compound in Its Synthesis Mixture | Semantic Scholar [semanticscholar.org]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Development of HPLC method for estimation of this compound after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamine deficiency and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the metabolism of ethylene glycol and glycolic acid in vitro by precision-cut tissue slices from female rat, rabbit and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycolic acid production using ethylene glycol-oxidizing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. A Simple Spectrophotometric Method for Determination of this compound in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

Glyoxylic acid synthesis from oxalic acid electroreduction

An In-depth Technical Guide to the Synthesis of Glyoxylic Acid via Electroreduction of Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial intermediate in the synthesis of a wide array of fine chemicals and pharmaceuticals, including p-hydroxymandelic acid and p-hydroxyphenylglycine.[1] Its production through the electrochemical reduction of oxalic acid offers a green and efficient alternative to traditional chemical oxidation methods.[2][3] This process involves the controlled electrochemical conversion of oxalic acid at a cathode, typically in an aqueous acidic medium at low temperatures.[2][4] The selectivity and efficiency of this conversion are highly dependent on various experimental parameters, including the electrode material, electrolyte composition, temperature, and applied current density or potential. This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with the electrochemical synthesis of this compound from oxalic acid.

Reaction Mechanism and Pathways

The electrochemical reduction of oxalic acid to this compound is a two-electron transfer process. The overall reaction can be represented as:

C₂H₂O₄ + 2H⁺ + 2e⁻ → C₂H₂O₃ + H₂O [5]

The primary side reaction is the further reduction of this compound to glycolic acid, a four-electron transfer process from oxalic acid:

C₂H₂O₃ + 2H⁺ + 2e⁻ → C₂H₄O₃ [5]

Controlling the reaction conditions to favor the formation of this compound while minimizing the production of glycolic acid is the central challenge in this synthesis.

Experimental Protocols

The successful synthesis of this compound via electroreduction hinges on the careful control of experimental parameters. Below are detailed methodologies derived from established research.

Electrolytic Cell Setup

A divided electrolytic cell is commonly employed to prevent the anodic oxidation of this compound.[6] An H-type cell with a membrane separator is a typical configuration.[7][8]

-

Cathode Compartment (Catholyte): Contains the aqueous solution of oxalic acid.

-

Anode Compartment (Anolyte): Typically contains an aqueous acid solution, such as sulfuric acid.[1]

-

Separator: An ion-exchange membrane, such as Nafion, separates the two compartments, allowing for the passage of protons while preventing the mixing of anolyte and catholyte.[7][9]

-

Electrodes:

-

Cathode: Materials with a high hydrogen overpotential are preferred to suppress the competing hydrogen evolution reaction. Lead (Pb) and its alloys are widely used.[2][6][10] Other materials like titanium dioxide (TiO₂) and carbon-based electrodes have also been investigated.[2][11]

-

Anode: A stable anode material is required. Lead dioxide (PbO₂) coated on a solid conductor is a common choice.[1][10] Platinum (Pt) has also been used.[8][9]

-

General Electrolysis Procedure

-

Electrode Preparation: The cathode, typically lead, should be polished and cleaned before use to ensure a reactive surface.[7] Reversing the current before the experiment can help in creating a fresh metallic surface.[4]

-

Electrolyte Preparation:

-

Electrolysis:

-

The electrolytic cell is assembled and placed in a cooling bath to maintain a low temperature, ideally between 0°C and 18°C, to minimize the formation of glycolic acid.[1][4][6]

-

The catholyte and anolyte are introduced into their respective compartments.

-

A constant current density, typically in the range of 30 mA/cm², or a constant cathode potential is applied.[11]

-

The catholyte should be stirred continuously to ensure mass transport of oxalic acid to the cathode surface.[4]

-

-

Product Separation and Analysis:

-

After electrolysis, the catholyte is analyzed to determine the concentration of this compound, unreacted oxalic acid, and any byproducts.

-

Analytical techniques such as differential pulse polarography or ion chromatography are commonly used for quantification.[12][13][14]

-

Separation of this compound can be achieved by precipitation as its calcium salt.[4]

-

Quantitative Data Summary

The efficiency of the electroreduction process is evaluated based on several key metrics. The following tables summarize quantitative data from various studies.

Table 1: Performance Metrics for this compound Synthesis

| Cathode Material | Current Density (mA/cm²) | Temperature (°C) | Chemical Yield (%) | Selectivity (%) | Faradaic Efficiency (%) | Reference |

| Roughened TiO₂ | 30 | Ambient | 57.7 (at 8h) | - | - | [11] |

| Lead | - | < 10 | - | High | - | [4] |

| Lead | - | 10 - 18 | - | > 98.5 (glycolic acid < 1.5 mol%) | - | [6] |

| Lead | - | - | 80.04 ± 2.34 | 99.42 ± 4.87 | - | [10] |

| Pb foil | -300 | - | - | - | 59 (for glycine) | [15] |

| Pb foil | -500 | - | 81 (conversion to this compound) | - | - | [16] |

Note: Data for Faradaic efficiency is often not explicitly stated in all cited sources for the direct reduction to this compound, with some studies focusing on subsequent reaction products like glycine (B1666218).

Table 2: Influence of Key Experimental Parameters

| Parameter | Condition | Effect on this compound Synthesis | Reference |

| Temperature | > 18°C | Increased formation of glycolic acid | [6] |

| < 10°C | Favors this compound formation | [4] | |

| Current Density | Increased | Improves conversion ratio and rate | [10] |

| Oxalic Acid Concentration | Kept in saturation range | A requirement in some patented processes | [6] |

| Additives (e.g., metal salts) | Presence of salts of metals with high hydrogen overpotential | Can improve selectivity and allow use of less pure lead cathodes | [2][6] |

| Anode Material | Lead dioxide coated | Found to be effective and economical | [1] |

Conclusion

The electrochemical reduction of oxalic acid presents a viable and environmentally friendly route for the synthesis of this compound. Success in this process is dictated by the precise control of reaction conditions to maximize the yield and selectivity towards the desired product while minimizing the formation of byproducts like glycolic acid. The use of lead-based cathodes in divided cells at low temperatures remains a well-established method. Future research may focus on the development of more sustainable and efficient catalyst materials and optimizing reactor design for continuous industrial-scale production.[17] This guide provides a foundational understanding for researchers and professionals seeking to explore and implement this promising electrochemical synthesis.

References

- 1. EP0221790A1 - Process for the production of this compound by the electrochemical reduction of oxalic acid - Google Patents [patents.google.com]

- 2. US5474658A - Electrochemical process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US5395488A - Electrochemical process for reducing oxalic acid to this compound - Google Patents [patents.google.com]

- 7. Optimising the electrochemical reduction of CO 2 to oxalic acid in propylene carbonate - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00652B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrochemical Reduction of CO2 to Oxalic Acid: Experiments, Process Modeling, and Economics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrocatalytic Reduction of Oxalic Acid Using Different Nanostructures of Titanium Oxide - ProQuest [proquest.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. CN1188701C - Detection method of glyoxalic acid, glycolic acid, glyoxal and oxalic acid - Google Patents [patents.google.com]

- 15. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) [pubs.rsc.org]

- 16. Two-step tandem electrochemical conversion of oxalic acid and nitrate to glycine - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00016E [pubs.rsc.org]

- 17. "A Continuous Operation for Electroreduction of Oxalic Acid to Glyoxyli" by Xiao-hui HU, Xiang-fei YAN et al. [jelectrochem.xmu.edu.cn]

A Technical Guide to the Synthesis of Glyoxylic Acid via Ozonolysis of Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of glyoxylic acid through the ozonolysis of maleic acid, a method of significant interest for its potential efficiency and environmental considerations. This compound is a crucial building block in the synthesis of a wide array of fine chemicals and pharmaceuticals, including vanillin (B372448) and amoxicillin.[1][2] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches.

Reaction Mechanism and Principles

The ozonolysis of maleic acid proceeds via the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of maleic acid.[3] This initial reaction forms a highly unstable primary ozonide (a Molozonide). The primary ozonide rapidly rearranges to a more stable secondary ozonide. The subsequent cleavage of this ozonide, influenced by the solvent and reaction conditions, ultimately yields this compound.

Under aqueous conditions, the reaction can be essentially quantitative, with a slight excess of ozone.[2][4] In some pathways, one mole of maleic acid can theoretically yield two moles of this compound.[5] However, side reactions can occur, leading to the formation of byproducts such as formic acid, carbon dioxide, and oxalic acid.[5] The presence of water is crucial, as it can participate in the reaction, influencing the product distribution.[6][7] The phase of the maleic acid (solid or aqueous) also significantly impacts the reaction, with aqueous-phase ozonolysis being more effective.[3][8][9]

Reaction Pathway Diagram

Caption: Ozonolysis of maleic acid to this compound proceeds via a primary and secondary ozonide intermediate.

Comparative Data on Experimental Conditions

The synthesis of this compound from maleic acid via ozonolysis has been explored under various experimental conditions. The choice of solvent, temperature, and subsequent work-up steps significantly influences the yield and purity of the final product. The following table summarizes key quantitative data from different methodologies.

| Solvent System | Temperature | Key Reagents/Catalysts | Reported Yield | Key Byproducts | Reference |

| Water | 15-25 °C | Ozone | Essentially quantitative | Formic acid, Carbon dioxide | [2][5] |

| Methanol (B129727) | -45 to -40 °C | Ozone, Pd/Alumina (B75360) catalyst (for hydrogenation) | 91% selectivity | Oxalic acid (2.3%) | [5] |

| Methanol, Acetic Acid, or Formic Acid | ~ -5 °C | Ozone, followed by reaction with glyoxal | >95% (for hydroperoxide formation) | Not specified | [4][10] |

| Methanol | ≤ -10 °C | Ozone, Pd/Alumina catalyst, Antioxidant (phenothiazine) | 90% selectivity | Oxalic acid (3.5%) | [5] |

| Ethyl Acetate | 5 °C | Ozone, SO₂ (for reduction) | up to 99.5% | Not specified | [11] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound based on procedures reported in the literature.

Protocol 1: Ozonolysis in Aqueous Solution

This protocol is based on the method described by Black and Cook in 1966, which emphasizes a straightforward ozonolysis in water.[2][4]

Materials:

-

Maleic acid

-

Deionized water

-

Ozone generator

-

Reaction vessel with a gas inlet tube and an off-gas trap

Procedure:

-

Prepare an aqueous solution of maleic acid at a concentration of 0.1 - 40% by weight.[5]

-

Maintain the reaction temperature between 15-25 °C.

-

Bubble ozone gas through the solution. A slight excess over the stoichiometric amount of ozone is recommended.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the maleic acid is consumed.

-

Upon completion, purge the solution with nitrogen or air to remove any dissolved ozone.

-

The resulting aqueous solution contains this compound. Further purification, such as crystallization, may be performed to isolate the solid product.[11]

Protocol 2: Ozonolysis in Methanol with Catalytic Hydrogenation